molecular formula C15H25N3O3S B2729189 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1210660-67-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2729189
CAS No.: 1210660-67-5
M. Wt: 327.44
InChI Key: UKYJZICCCHOLRC-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the methoxyphenyl group and the ethanesulfonamide moiety in its structure contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting 1,2-diamine derivatives with sulfonium salts or through the cyclization of appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be introduced by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide is unique due to its specific combination of the methoxyphenyl group and the ethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and ability to interact with multiple molecular targets make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-3-22(19,20)16-8-9-17-10-12-18(13-11-17)14-6-4-5-7-15(14)21-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYJZICCCHOLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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